REACTION_SMILES
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[C:19]([O:20][BH-:21]([O:22][C:23](=[O:24])[CH3:25])[O:26][C:27](=[O:28])[CH3:29])(=[O:30])[CH3:31].[CH2:1]=[O:2].[CH3:15][C:16](=[O:17])[OH:18].[CH3:3][O:4][C:5]([c:6]1[c:7]([F:13])[cH:8][c:9]([NH2:12])[cH:10][cH:11]1)=[O:14].[Cl:33][CH2:34][CH2:35][Cl:36].[Na+:32]>>[CH3:3][O:4][C:5]([c:6]1[c:7]([F:13])[cH:8][c:9]([NH:12][CH3:15])[cH:10][cH:11]1)=[O:14]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O[BH-](OC(C)=O)OC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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C=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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CC(=O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
COC(=O)c1ccc(N)cc1F
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
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Smiles
|
CNc1ccc(C(=O)OC)c(F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |